N-(3-(furan-2-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide
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Overview
Description
The compound appears to contain a furan ring, a trifluoromethyl group, and a benzenesulfonamide moiety . Furan is a heterocyclic compound with a 5-membered aromatic ring, including an oxygen . The trifluoromethyl group is a functional group in chemistry, consisting of three fluorine atoms attached to a carbon atom . Benzenesulfonamide is a type of sulfonamide where the sulfonamide group is directly linked to a benzene ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves reactions like trifluoromethylation and protodeboronation . Trifluoromethylation involves the addition of a trifluoromethyl group to a molecule . Protodeboronation is a process where a boron atom is removed from a molecule .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the furan ring, the trifluoromethyl group, and the benzenesulfonamide moiety. The furan ring would contribute to the aromaticity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the furan ring, the trifluoromethyl group, and the benzenesulfonamide moiety. For instance, the trifluoromethyl group is known to undergo various reactions, including trifluoromethylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its components. The presence of the trifluoromethyl group could potentially increase the compound’s stability and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
- N-(furan-3-ylmethylene)benzenesulfonamides have been synthesized through a gold(I)-catalyzed cascade reaction, showcasing the potential of gold carbenoid chemistry in group migration processes (Wang et al., 2014).
- The synthesis of 4-((4-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamides involves a series of reactions, including diazotization and coupling with naphthols. These reactions highlight the versatile applications in creating novel chemical structures (El-Gaby et al., 2018).
Pharmaceutical and Biological Research
- Studies have explored N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, an enzyme involved in neuronal injury pathways, showing potential therapeutic applications (Röver et al., 1997).
- The development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives has been reported as nonsteroidal progesterone receptor antagonists, suggesting their potential in treating diseases like uterine leiomyoma and breast cancer (Yamada et al., 2016).
Material Science and Engineering
- Furan derivatives, like the one , have been used in the production of high-performance energetic materials. This includes 3,3'-dinitroamino-4,4'-azoxyfurazan, which demonstrates properties like high density and excellent detonation performance, showing their potential in material science applications (Zhang & Shreeve, 2014).
Future Directions
Mechanism of Action
Furan derivatives
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Compounds containing a furan ring have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Trifluoromethyl compounds
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group is often used to improve the metabolic stability and lipophilicity of therapeutic agents .
Boron reagents
Boron reagents are commonly used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This might suggest that the compound could be involved in reactions that form carbon–carbon bonds.
Properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO4S/c15-14(16,17)10-3-5-11(6-4-10)23(20,21)18-8-7-12(19)13-2-1-9-22-13/h1-6,9,12,18-19H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBJMHJFDMTNJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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